molecular formula C17H16N2OS B10808278 5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B10808278
M. Wt: 296.4 g/mol
InChI Key: GDCLIUQWCZOQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a benzyl group, a 4-methylphenyl group, and a sulfanylidene group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiourea under acidic conditions to yield the desired imidazolidinone compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The benzyl and 4-methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and biological pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzyl and 4-methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
  • 5-Benzyl-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
  • 5-Benzyl-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Uniqueness

5-Benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

5-benzyl-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-14(10-8-12)19-16(20)15(18-17(19)21)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCLIUQWCZOQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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